molecular formula C7H16OSi B12554674 (2R)-3-(Trimethylsilyl)but-3-en-2-ol CAS No. 194020-48-9

(2R)-3-(Trimethylsilyl)but-3-en-2-ol

Cat. No.: B12554674
CAS No.: 194020-48-9
M. Wt: 144.29 g/mol
InChI Key: MCXHBOQWMCKXBM-ZCFIWIBFSA-N
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Description

(2R)-3-(Trimethylsilyl)but-3-en-2-ol (CAS 66374-47-8) is a valuable chiral intermediate in advanced organic synthesis, with a molecular formula of C7H16OSi and a molecular weight of 144.29 g/mol . This compound is characterized by its stereochemistry and the presence of both a trimethylsilyl group and a hydroxyl function on a butenyl backbone, making it a versatile precursor for constructing complex molecules. Its primary research value lies in its role as a key building block for the introduction of chiral centers and functionalized segments in target compounds, including natural products and active pharmaceutical ingredients (APIs) . The compound serves as a pivotal starting material in multi-step synthetic routes, as documented in peer-reviewed literature, enabling efficient access to structurally diverse scaffolds . It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

194020-48-9

Molecular Formula

C7H16OSi

Molecular Weight

144.29 g/mol

IUPAC Name

(2R)-3-trimethylsilylbut-3-en-2-ol

InChI

InChI=1S/C7H16OSi/c1-6(8)7(2)9(3,4)5/h6,8H,2H2,1,3-5H3/t6-/m1/s1

InChI Key

MCXHBOQWMCKXBM-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=C)[Si](C)(C)C)O

Canonical SMILES

CC(C(=C)[Si](C)(C)C)O

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis via Grignard Reactions

Grignard reagents are widely employed to introduce silyl groups stereoselectively. For example:

  • Reaction Design : Chiral ketones react with Grignard reagents (e.g., RMgX) to form secondary alcohols, followed by silylation.
  • Example Pathway :
    • Chiral Ketone Synthesis : A chiral ketone precursor (e.g., (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone) is treated with ethylmagnesium chloride in THF, yielding a tertiary alcohol with >95% diastereomeric excess.
    • Silylation : The alcohol is converted to the silyl ether using trimethylsilyl chloride (TMSCl) or analogous reagents.

Key Advantage : High stereospecificity due to the Grignard reaction’s inherent stereoselectivity.

Enantioselective Catalytic Methods

Modern catalytic approaches enable direct enantioselective synthesis:

  • Chromium-Catalyzed Allylation :
    • Catalyst : Chiral chromium complexes (e.g., CrCl₂ with chiral ligands).
    • Substrates : Aldehydes react with silylated allylmetal reagents to form β-hydroxy silanes.
    • Outcome : >90% enantiomeric excess (ee) for anti-diastereomers.

Example :

Reaction Parameter Value/Description Reference
Catalyst CrCl₂ with chiral ligand L1
Substrate Linear aldehydes (e.g., heptaldehyde)
Yield 70–95%
ee 93–98%

Barbier-Type Reactions with Silyl Groups

Barbier-type reactions enable one-pot formation of silylated alcohols:

  • Mechanism :
    • Organometallic Formation : Silylacetylene reacts with a base (e.g., n-BuLi) to generate a silylcuprate.
    • Aldehyde Addition : The cuprate adds to an aldehyde, forming a secondary alcohol.
    • Protonation : Quenching with an acid yields the silylated alcohol.

Example :

Parameter Value/Description Reference
Silylacetylene Trimethylsilylacetylene
Base n-BuLi
Aldehyde Benzaldehyde
Yield 98% (for 1-aryl-3-TMS-prop-2-yn-1-ol)

Stereoselective Silylation of Alkenes

Heterogeneous catalysts (e.g., Pd/C) facilitate hydrogenolysis and silylation:

  • Process :
    • Acylating Agent : React a tertiary alcohol with trifluoroacetic anhydride to form a mixed anhydride.
    • Hydrogenolysis : Use Pd/C under H₂ to remove protecting groups, retaining the silyl group.

Example :

Step Reagent/Conditions Outcome Reference
Acylation Trifluoroacetic anhydride, 0°C Mixed anhydride formation
Hydrogenolysis Pd/C, H₂ (2 atm), 40°C Silyl alcohol (96% purity)

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries direct stereochemistry in multi-step syntheses:

  • Auxiliary : (R)-(+)-3-Butyn-2-ol or TBDPS-protected alcohols.
  • Application :
    • Protection : Protect the hydroxyl group with a chiral auxiliary.
    • Alkyne Addition : Introduce the silyl group via alkyne addition.
    • Deprotection : Remove the auxiliary to isolate the target compound.

Example :

Parameter Value/Description Reference
Auxiliary (R)-(+)-3-Butyn-2-ol
Silylation TMS-acetylene + LDA
Diastereomeric Ratio 1.2:1 (major:minor)

Comparative Analysis of Methods

Method Key Step ee/Yield Scalability Reference
Grignard + Silylation Stereospecific Grignard >95% ee High
Cr-Catalyzed Allylation Chiral ligand-directed 93–98% ee Moderate
Barbier-Type Reaction One-pot silylcuprate formation 70–95% High
Pd/C Hydrogenolysis Mixed anhydride intermediates 96% Industrial

Critical Challenges and Solutions

  • Stereochemical Control : Achieving >90% ee requires chiral catalysts or auxiliaries.
  • Silyl Group Stability : TMS groups are sensitive to protic conditions; use Pd/C for mild deprotection.
  • Scalability : Pd/C-mediated hydrogenolysis is scalable for industrial production.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(Trimethylsilyl)but-3-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form the corresponding alkane.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(2R)-3-(Trimethylsilyl)but-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential role in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-(Trimethylsilyl)but-3-en-2-ol depends on the specific reactions it undergoes. In general, the trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Cyclohexenyl-Substituted Butenols (Ionols)

Alpha-Ionol (4-(2,6,6-Trimethyl-2-cyclohexenyl)but-3-en-2-ol; CAS 25312-34-9) and beta-Ionol (4-(2,2,6-Trimethyl-1-cyclohexenyl)but-3-en-2-ol; CAS 22029-76-1) share the but-3-en-2-ol backbone but differ in cyclohexenyl substituents. Key distinctions include:

Property (2R)-3-(Trimethylsilyl)but-3-en-2-ol Alpha-Ionol Beta-Ionol
Substituent Trimethylsilyl (C3) 2,6,6-Trimethylcyclohexenyl (C4) 2,2,6-Trimethylcyclohexenyl (C4)
Molecular Formula C₇H₁₄OSi (estimated) C₁₃H₂₂O C₁₃H₂₂O
Applications Organic synthesis, chiral intermediates Fragrances, flavorants Fragrances, flavorants
  • In contrast, the Ionols’ cyclohexenyl groups contribute to their volatility and floral scent profiles, making them prevalent in perfumery .
  • Reactivity: The TMS group may enhance stability in acidic conditions or facilitate silicon-directed reactions, whereas the Ionols’ conjugated enol-cyclohexenyl systems favor electrophilic additions or oxidations.

Silyl-Containing Furan Derivatives

Key differences include:

  • Ring Structure: Furan derivatives exhibit aromaticity and conjugation, enabling participation in Diels-Alder reactions. The target compound’s non-aromatic double bond may serve as a dienophile or nucleophile in similar reactions but with distinct regioselectivity.
  • Functional Groups : The hydroxyl group in the target compound offers a site for derivatization (e.g., esterification), while furan derivatives often undergo electrophilic substitutions at the alpha position.

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